Dhodh-IN-13 - 1364791-86-5

Dhodh-IN-13

Catalog Number: EVT-6746408
CAS Number: 1364791-86-5
Molecular Formula: C10H6F3N3O3
Molecular Weight: 273.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dhodh-IN-13 is classified as a small molecule inhibitor targeting the DHODH enzyme, which is located in the mitochondrial inner membrane. The enzyme catalyzes the oxidation of dihydroorotate to orotate, a key step in pyrimidine biosynthesis. Inhibitors like Dhodh-IN-13 are being explored for their roles in cancer therapies and autoimmune diseases, given the enzyme's involvement in nucleotide metabolism and cell proliferation.

Synthesis Analysis

Methods and Technical Details

The synthesis of Dhodh-IN-13 involves a multi-step organic synthesis process. Although specific synthetic routes for Dhodh-IN-13 are not detailed in the available literature, compounds of similar classes often utilize techniques such as:

  1. Pfitzinger Reaction: Commonly employed for constructing quinoline derivatives, which are integral to many DHODH inhibitors.
  2. Suzuki Coupling: A method for forming carbon-carbon bonds, useful in assembling complex molecular architectures.
  3. Amide Coupling: Often used to link various functional groups, enhancing the biological activity of the resultant compounds.

These methods allow for the precise modification of chemical structures to optimize potency and selectivity against DHODH.

Molecular Structure Analysis

Structure and Data

Dhodh-IN-13's molecular structure is characterized by specific functional groups that facilitate binding to the active site of DHODH. While detailed structural data specific to Dhodh-IN-13 is not provided, typical DHODH inhibitors feature:

  • A quinoline core or similar scaffold.
  • Electronegative substituents that enhance interaction with the enzyme's active site.
  • A hydrophobic region that aids in membrane permeability.

The three-dimensional conformation is crucial for its inhibitory activity and can be modeled using computational chemistry tools.

Chemical Reactions Analysis

Reactions and Technical Details

Dhodh-IN-13 interacts with DHODH through competitive inhibition, where it binds to the enzyme's active site, preventing substrate access. The general reaction catalyzed by DHODH can be summarized as follows:

Dihydroorotate+NAD+Orotate+NADH+H+\text{Dihydroorotate}+\text{NAD}^+\rightarrow \text{Orotate}+\text{NADH}+\text{H}^+

Inhibition by Dhodh-IN-13 leads to decreased production of orotate, subsequently impacting pyrimidine nucleotide synthesis essential for DNA and RNA synthesis.

Mechanism of Action

Process and Data

The mechanism by which Dhodh-IN-13 exerts its effects involves several key processes:

  1. Inhibition of DHODH Activity: By binding to the active site of DHODH, Dhodh-IN-13 disrupts the conversion of dihydroorotate to orotate.
  2. Alteration of Cellular Metabolism: This inhibition leads to a depletion of pyrimidine nucleotides, which are vital for DNA replication and repair.
  3. Induction of Apoptosis: In cancer cells, reduced pyrimidine levels can trigger apoptotic pathways due to impaired DNA synthesis.

Experimental data suggest that compounds like Dhodh-IN-13 can enhance p53 synthesis, a tumor suppressor protein that plays a critical role in regulating cell cycle and apoptosis .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties (e.g., melting point, solubility) of Dhodh-IN-13 are not explicitly detailed in the literature, compounds within this class typically exhibit:

  • Moderate solubility in organic solvents.
  • Stability under physiological conditions.
  • Potentially high lipophilicity due to hydrophobic regions that facilitate cellular uptake.

Chemical properties are characterized by their reactivity with biological targets and stability under various pH conditions relevant to biological systems.

Applications

Scientific Uses

Dhodh-IN-13 holds promise for several scientific applications:

  1. Cancer Therapy: As an inhibitor of DHODH, it may be utilized in treating various cancers by disrupting nucleotide synthesis necessary for tumor growth.
  2. Autoimmune Diseases: Given its mechanism of action on cellular proliferation, it could serve as a therapeutic agent for conditions like rheumatoid arthritis or multiple sclerosis where rapid cell division is implicated.
  3. Research Tool: It can be employed in studies aimed at understanding the role of pyrimidine metabolism in cellular processes and disease states.
Biochemical and Molecular Mechanisms of DHODH Inhibition by DHODH-IN-13

Enzymatic Inhibition Dynamics of DHODH-IN-13

DHODH-IN-13 (4-hydroxy-N-[4-(trifluoromethyl)phenyl]-1,2,5-oxadiazole-3-carboxamide) is a hydroxyfurazan analog designed to target dihydroorotate dehydrogenase (DHODH), a flavin-dependent mitochondrial enzyme essential for de novo pyrimidine biosynthesis [1] [5]. Structurally, it mimics the carboxyl group of brequinar (BQN), enabling high-affinity interactions within the enzyme’s ubiquinone-binding channel [1].

Kinetic Analysis of IC₅₀ in Rat Liver DHODH Models

In rat liver mitochondrial/microsomal membranes, DHODH-IN-13 exhibits potent inhibition with an IC₅₀ of 4.3 μM, measured via a spectrophotometric assay monitoring dichlorophenolindophenol (DCIP) reduction at 650 nm [1] [6]. This places it in the mid-potency range among clinical-stage DHODH inhibitors (e.g., brequinar IC₅₀ ≈ 0.1–1 μM).

Table 1: Kinetic Parameters of DHODH-IN-13

ParameterValueExperimental Context
IC₅₀4.3 μMRat liver DHODH
Target EnzymeClass 2 DHODHMitochondrial membrane-bound
Catalytic SiteUbiquinone channelCompetitive inhibition

Competitive vs. Non-Competitive Inhibition Mechanisms

DHODH-IN-13 acts as a competitive inhibitor for the ubiquinone (CoQ) binding site, as confirmed by molecular docking studies. Its hydroxyfurazan scaffold positions the deprotonated hydroxyl group toward Arg136, sterically obstructing CoQ access while avoiding Tyr356—a key residue in BQN binding [1] [7]. Unlike non-competitive inhibitors, this mechanism allows reversal by increasing CoQ concentrations, though cellular ubiquinone levels render this physiologically negligible [5].

Impact on Pyrimidine Biosynthesis Pathways

Disruption of Dihydroorotate-to-Orotate Conversion

DHODH catalyzes the oxidation of dihydroorotate (DHO) to orotate—the fourth step in de novo pyrimidine synthesis. Inhibition by DHODH-IN-13 triggers:

  • Accumulation of N-carbamoyl-aspartate and DHO upstream substrates [5] [8].
  • Depletion of orotate, disrupting downstream uridine monophosphate (UMP) synthesis [5].Metabolomic studies confirm UTP/CTP pool reduction within 8 hours of treatment, directly linking enzyme inhibition to nucleotide scarcity [8] [10].

Downstream Effects on Nucleotide Pool Depletion

Pyrimidine starvation induces:

  • Cell-cycle arrest in S-phase due to inadequate dTTP/dCTP for DNA replication [5] [8].
  • p53 activation via impaired ribosome biogenesis, triggering apoptosis in p53-proficient cancers [5].
  • Ferroptosis susceptibility from reduced glutathione synthesis (dependent on cysteine-pyrimidine conjugates) [7].

Table 2: Metabolic Consequences of DHODH-IN-13-Mediated Pyrimidine Depletion

Affected PathwayKey BiomarkersFunctional Outcome
De novo pyrimidine synthesis↑ Dihydroorotate, ↓ UTP/CTPNucleotide scarcity
DNA replication↑ DNA damage markers (γH2AX)S-phase arrest
Redox homeostasis↓ Glutathione, ↑ lipid peroxidesFerroptosis sensitization

Properties

CAS Number

1364791-86-5

Product Name

Dhodh-IN-13

IUPAC Name

4-oxo-N-[4-(trifluoromethyl)phenyl]-1,2,5-oxadiazole-3-carboxamide

Molecular Formula

C10H6F3N3O3

Molecular Weight

273.17 g/mol

InChI

InChI=1S/C10H6F3N3O3/c11-10(12,13)5-1-3-6(4-2-5)14-8(17)7-9(18)16-19-15-7/h1-4H,(H,14,17)(H,16,18)

InChI Key

SYZRMPPEMZWUSK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=NONC2=O

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=NONC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.